An In-depth Technical Guide to 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine: A Cornerstone for Kinase Inhibitor Discovery
An In-depth Technical Guide to 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine: A Cornerstone for Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in modern medicinal chemistry. Its unique structural features make it a valuable scaffold for the development of potent and selective kinase inhibitors. This document details its physicochemical properties, provides validated, step-by-step synthesis protocols, and explores its application in the synthesis of targeted therapeutics, particularly focusing on its role in the development of inhibitors for critical signaling pathways such as Fibroblast Growth Factor Receptor (FGFR) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT).
Core Molecular Attributes
5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 2-methyl-5-bromo-7-azaindole, is a solid, off-white to white compound at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1111638-02-8 | [1][2][3] |
| Molecular Formula | C₈H₇BrN₂ | [3] |
| Molecular Weight | 211.06 g/mol | [3] |
| Appearance | Off-white to white solid | |
| Boiling Point | 320 - 324 °C at 760 mmHg | |
| Storage Temperature | Room Temperature (20 to 22 °C), sealed in dry conditions |
Synthesis Protocols and Mechanistic Rationale
The synthesis of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is a critical process for its utilization in drug discovery. A common and efficient method involves the cyclization of a substituted pyridine precursor.
Synthesis via Intramolecular Cyclization
A robust method for the synthesis of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine involves the potassium tert-butoxide-mediated cyclization of 5-bromo-3-(prop-1-yn-1-yl)pyridin-2-amine.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromo-3-(prop-1-yn-1-yl)pyridin-2-ylamine (91 g, 431 mmol) in tert-butanol (700 mL).
-
Addition of Base: To the stirred solution, add a 1M solution of potassium tert-butoxide in tert-butanol.
-
Reaction: Heat the reaction mixture to 85°C and maintain for 1 hour.[4]
-
Work-up:
-
Allow the mixture to cool to ambient temperature.
-
Pour the reaction mixture into a 1:1 mixture of water and ice (approximately 1 L).
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and allow it to air dry.
-
-
Purification:
-
Dissolve the crude solid in dichloromethane.
-
Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄).
-
Evaporate the solvent under reduced pressure.
-
Triturate the resulting solid with diethyl ether to afford the title compound as a brown solid (88.7 g, 97% yield).[4]
-
Causality of Experimental Choices:
-
Potassium tert-butoxide: This strong, non-nucleophilic base is crucial for deprotonating the amine and facilitating the intramolecular cyclization onto the alkyne. Its bulky nature minimizes competing side reactions.
-
tert-Butanol: This solvent is ideal for this reaction as it readily dissolves the reactants and has a sufficiently high boiling point for the reaction to proceed efficiently.
-
Aqueous Work-up: Quenching the reaction with water and ice precipitates the organic product, allowing for easy separation from the inorganic byproducts.
Characterization Data
The identity and purity of the synthesized 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine can be confirmed by various analytical techniques.
| Analytical Data | |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.21 (s, 1H), 8.22 (d, J = 2.1 Hz, 1H), 7.91 (d, J = 2.1 Hz, 1H), 6.13 (s, 1H), 2.52 (s, 3H).[4] |
| Mass Spectrum (m/z) | 210 (M + H)⁺.[4] |
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The 1H-pyrrolo[2,3-b]pyridine scaffold is a bioisostere of indole and is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. The bromine atom at the 5-position of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine provides a convenient handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling for the Synthesis of Arylated Derivatives
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds. In the context of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, it allows for the introduction of various aryl and heteroaryl groups at the 5-position, leading to a diverse library of compounds for biological screening.
Generalized Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., potassium phosphate, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane) and water.[5]
-
Reaction: Heat the reaction mixture to 85-95°C and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-methyl-1H-pyrrolo[2,3-b]pyridine.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Targeting Key Signaling Pathways
Aberrant FGFR signaling is implicated in various cancers. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been shown to be potent inhibitors of FGFRs.[6] By occupying the ATP-binding site of the kinase, these inhibitors can block downstream signaling and inhibit cancer cell proliferation and survival.
FGFR Signaling Pathway
Caption: Inhibition of the FGFR signaling pathway by a pyrrolo[2,3-b]pyridine derivative.
The JAK/STAT pathway is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to develop selective JAK inhibitors.
JAK/STAT Signaling Pathway
Caption: Inhibition of the JAK/STAT signaling pathway by a pyrrolo[2,3-b]pyridine derivative.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine.
Hazard Identification:
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
-
Signal Word: Warning.
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.
-
Skin Protection: Wear fire/flame resistant and impervious clothing. Use appropriate protective gloves.
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.
Handling and Storage:
-
Ensure adequate ventilation when handling.
-
Avoid formation of dust.
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.
First-Aid Measures:
-
If Inhaled: Move the victim into fresh air.
-
In Case of Skin Contact: Take off contaminated clothing immediately and wash with soap and water.
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes.
-
If Swallowed: Rinse mouth with water. Seek medical attention.
Conclusion
5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is a versatile and valuable building block for the synthesis of kinase inhibitors. Its straightforward synthesis and the ability to undergo further functionalization, particularly through Suzuki-Miyaura cross-coupling, make it an attractive starting material for the development of novel therapeutics targeting a range of diseases, including cancer and inflammatory disorders. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to effectively utilize this important scaffold in their drug discovery endeavors.
References
-
Safety Data Sheet. INDOFINE Chemical Company, Inc. [Link]
- Starha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta crystallographica. Section E, Structure reports online, 69(Pt 3), o381.
- Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(1), 190.
-
5-bromo-1H,2H,3H-pyrrolo(3,2-b)pyridine. PubChem. [Link]
-
5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine. PubChem. [Link]
- Method for preparing 5-bromo-2-methylpyridine.
-
Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization. ResearchGate. [Link]
-
Copies of 1H, 13C, 19F NMR spectra. [Link]
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine. ResearchGate. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. [Link]
-
(60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried. Organic Syntheses Procedure. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
5-Bromo-2-methyl-2-pentene. NIST WebBook. [Link]
-
5-Bromo-1H-pyrrolo-[2,3-b]pyridine. PubMed. [Link]
-
5-bromo-1H-pyrrolo[2,3-c]pyridine. PubChem. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. [Link]
Sources
- 1. indofinechemical.com [indofinechemical.com]
- 2. file.chemscene.com [file.chemscene.com]
- 3. 5-Bromo-2-methyl-1H-pyrrolo 2,3-b pyridine AldrichCPR 1111638-02-8 [sigmaaldrich.com]
- 4. 5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
